molecular formula C16H14N2O3 B15082596 2,4-Dihydroxy-N'-(3-phenyl-2-propenylidene)benzohydrazide CAS No. 765296-81-9

2,4-Dihydroxy-N'-(3-phenyl-2-propenylidene)benzohydrazide

Cat. No.: B15082596
CAS No.: 765296-81-9
M. Wt: 282.29 g/mol
InChI Key: UKRXWULTXWMBMT-CUQLSPFUSA-N
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Description

2,4-Dihydroxy-N'-(3-phenyl-2-propenylidene)benzohydrazide is a hydrazide-hydrazone derivative of 2,4-dihydroxybenzoic acid, provided for research use in biological and pharmacological screening. This compound belongs to a class of Schiff bases that have attracted significant scientific interest due to their diverse biological activities, particularly in the fields of antimicrobial and anticancer research . In research settings, hydrazide-hydrazones are investigated as potential agents against drug-resistant bacteria. Some analogs within this structural class have demonstrated promising activity against Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, this chemical scaffold is of high value in oncology research. Structurally related hydrazide-hydrazones have shown potent and selective antiproliferative activity against a broad panel of human cancer cell lines in vitro, such as lung adenocarcinoma (A549), breast cancer (MCF-7), cervical cancer (HeLa), and hepatocellular carcinoma (HepG2) . The mechanism of action for such compounds is an active area of investigation, with some research suggesting potential inhibition of molecular targets like the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is frequently overexpressed in various solid tumors . The compound's potential for low to moderate acute toxicity, as observed in zebrafish embryo models for similar substances, also makes it a relevant candidate for preliminary toxicological studies . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle the material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

765296-81-9

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

2,4-dihydroxy-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide

InChI

InChI=1S/C16H14N2O3/c19-13-8-9-14(15(20)11-13)16(21)18-17-10-4-7-12-5-2-1-3-6-12/h1-11,19-20H,(H,18,21)/b7-4+,17-10+

InChI Key

UKRXWULTXWMBMT-CUQLSPFUSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/NC(=O)C2=C(C=C(C=C2)O)O

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC(=O)C2=C(C=C(C=C2)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dihydroxy-N’-(3-phenyl-2-propenylidene)benzohydrazide typically involves the condensation reaction between 2,4-dihydroxybenzohydrazide and cinnamaldehyde . The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxy-N’-(3-phenyl-2-propenylidene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The hydrazone linkage can be reduced to form hydrazines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Brominated or nitrated aromatic compounds.

Scientific Research Applications

2,4-Dihydroxy-N’-(3-phenyl-2-propenylidene)benzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dihydroxy-N’-(3-phenyl-2-propenylidene)benzohydrazide involves its interaction with cellular targets. It has been shown to inhibit the activity of certain enzymes, such as telomerase, which is crucial for cancer cell proliferation . The compound’s antioxidant properties also contribute to its biological effects by neutralizing reactive oxygen species (ROS) and preventing oxidative damage to cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The biological and physicochemical properties of benzohydrazide derivatives are heavily influenced by substituents on the aromatic rings and the hydrazide moiety. Key comparisons include:

Compound Name Substituents Key Features Reference
Target Compound 3-Phenyl-2-propenylidene, 2,4-dihydroxy Conjugated propenylidene group; potential for π-π stacking interactions N/A
N’-[(4-hydroxy-3-methoxy)benzylidene] analog 4-hydroxy-3-methoxy Enhanced solubility due to polar groups; 76% synthetic yield
3-Chloro-N'-(2-hydroxybenzylidene) analog (CHBH) 3-chloro, 2-hydroxy LSD1 inhibitor; anticancer activity against multiple cell lines
2-Hydroxy-5-iodo-N’-(1-arylethylidene) analogs 5-iodo, 2-hydroxy High yields (up to 90%) via deep eutectic solvents; antibacterial potential
3,4-Dihydroxy-N'-(2-hydroxybenzylidene) analog 3,4-dihydroxy, 2-hydroxy Metal-chelating properties; used in RNase H inhibition (DHBNH)

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, iodo) enhance antibacterial activity but may reduce solubility .
  • Hydroxy and methoxy groups improve solubility and enable hydrogen bonding, critical for enzyme inhibition (e.g., CDK2, LSD1) .

Key Observations :

  • Deep eutectic solvents (DES) offer environmental and efficiency advantages over traditional solvents like ethanol .
  • Prolonged reaction times (24–48 hours) are required for saccharide-conjugated derivatives due to steric complexity .

Key Observations :

  • The target compound’s 3-phenyl-2-propenylidene group may confer unique pharmacokinetic properties, though empirical data is needed.
  • Hydroxy-rich analogs (e.g., 3,4-dihydroxy derivatives) show promise in metal chelation and antiviral applications .

Q & A

Basic Research Questions

Q. How can the synthesis of 2,4-Dihydroxy-N'-(3-phenyl-2-propenylidene)benzohydrazide be optimized for higher yield and purity?

  • Methodological Answer : The synthesis typically involves condensation of benzohydrazide derivatives with aldehydes or ketones under reflux conditions. Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., ethanol or methanol) improve solubility of intermediates.
  • Catalysis : Acidic conditions (e.g., glacial acetic acid) accelerate Schiff base formation .
  • Reaction time : Extended reflux (4–6 hours) ensures completion, monitored via TLC or HPLC .
  • Purification : Recrystallization in methanol or ethanol removes unreacted starting materials .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1\text{H}- and 13C^{13}\text{C}-NMR confirm the hydrazone linkage and aromatic substitution patterns .
  • X-ray crystallography : Resolves bond angles and dihedral angles, critical for verifying the E/Z isomerism of the propenylidene group .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. How can researchers assess the compound’s biological activity in preliminary studies?

  • Methodological Answer :

  • In vitro assays : Use enzyme inhibition assays (e.g., cyclooxygenase for anti-inflammatory activity) with IC50_{50} determination .
  • Coordination chemistry : Test metal-binding properties (e.g., with VO2+^{2+} or Cu2+^{2+}) to evaluate catalytic or redox activity .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or pharmacokinetic properties?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron transfer behavior and redox potentials .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes or DNA) using software like AutoDock or Schrödinger .
  • ADMET prediction : Tools like SwissADME estimate absorption, distribution, and toxicity profiles .

Q. What strategies resolve contradictions in experimental data (e.g., conflicting bioactivity results)?

  • Methodological Answer :

  • Reproducibility checks : Standardize assay conditions (pH, temperature, solvent) to minimize variability .
  • Structural analogs : Synthesize derivatives to isolate functional groups responsible for observed activity .
  • Multi-technique validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. How does the compound’s coordination chemistry influence its biological or catalytic applications?

  • Methodological Answer :

  • Metal complexation : Characterize stability constants (via potentiometry) and geometry (via UV-Vis and EPR spectroscopy) .
  • Catalytic activity : Test oxidation/reduction reactions (e.g., catechol oxidase mimics) under varied pH and temperature .
  • Structure-activity relationships (SAR) : Correlate ligand geometry (e.g., square planar vs. octahedral) with activity .

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